2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole

5-Lipoxygenase Enzyme Selectivity Inhibitor Profiling

This benzodioxane-oxazole building block features an electrophilic 2-chloromethyl handle for one-step nucleophilic displacement with amines, enabling rapid library synthesis for kinase/GPCR targets. Its clean pharmacological profile—no significant activity in 5-LO, translocation, or cytotoxicity assays—makes it an ideal matched negative control for 5-LO inhibitor screening. Conformational rigidity from the benzodioxane moiety provides distinct Type I/II kinase hinge-binding potential absent in simple phenyl-oxazole analogs. Ideal for scaffold-hopping and chemical probe synthesis. Request a quote today.

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 1094318-31-6
Cat. No. B1462040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole
CAS1094318-31-6
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CN=C(O3)CCl
InChIInChI=1S/C12H10ClNO3/c13-6-12-14-7-11(17-12)8-1-2-9-10(5-8)16-4-3-15-9/h1-2,5,7H,3-4,6H2
InChIKeyKWCHMRWULQUQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1094318-31-6): Core Structural Identity and Procurement Baseline


2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1094318-31-6) is a heterocyclic synthetic intermediate featuring a chloromethyl-substituted oxazole ring conjugated to a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) moiety. Its molecular formula is C₁₂H₁₀ClNO₃ with a molecular weight of 251.67 g/mol and a computed exact mass of 251.0349209 g/mol . The compound contains zero hydrogen bond donors and four hydrogen bond acceptors, with two rotatable bonds and a calculated complexity index of 266 . It is primarily utilized as a building block in medicinal chemistry for the synthesis of more complex molecules, leveraging the electrophilic chloromethyl handle and the pharmacophoric benzodioxane-oxazole scaffold .

Why 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole Cannot Be Replaced by Generic Oxazole or Benzodioxane Analogs in Scientific Procurement


Generic substitution of this compound with simpler oxazole or benzodioxane analogs is structurally and functionally invalid. The specific combination of the electrophilic 2-chloromethyl handle on the oxazole ring, which enables nucleophilic displacement for late-stage diversification [1], and the 5-position 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent, which contributes conformational rigidity and distinct pharmacophoric properties , generates a chemical space that is not shared by 2-(chloromethyl)oxazole alone (CAS 185246-17-7) or unsubstituted 5-phenyl-oxazole analogs. In biochemical profiling, the compound was evaluated for 5-lipoxygenase (5-LO) inhibition at 100 µM in RBL-1 cells and showed no significant activity ('NS') [2], a critical dataset that distinguishes it from active 5-LO inhibitors within the broader benzodioxane class, such as certain benzodioxane-N-hydroxyurea derivatives [3]. This negative selectivity profile is essential information for researchers designing enzyme inhibitor libraries.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1094318-31-6) Against Comparators


Absence of 5-Lipoxygenase Inhibitory Activity Defines a Distinct Selectivity Profile from Class Benchmarks

In a ChEMBL-curated binding assay (CHEMBL620010), 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 µM and returned a result of 'NS' — no significant activity [1]. This stands in contrast to active 5-LO inhibitors within the benzodioxane chemotype, such as the N-hydroxyurea derivatives described by Satoh et al., which achieve oral activity and measurable 5-LO inhibition [2]. The absence of 5-LO activity is a critical differentiator for library design, as it rules out this compound for anti-inflammatory applications targeting leukotriene biosynthesis while preserving its utility in other target classes.

5-Lipoxygenase Enzyme Selectivity Inhibitor Profiling

Synthetic Versatility via 2-Chloromethyl Electrophilic Handle Compared to Non-Functionalized Oxazole Scaffolds

The 2-chloromethyl substituent on the oxazole ring provides a reactive electrophilic center amenable to nucleophilic substitution with amines, thiols, and alkoxides, enabling rapid diversification into secondary amine, thioether, and ether-linked analogs [1]. In comparison, the des-chloro analog 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1305712-85-9) lacks this reactive handle, requiring pre-functionalization or alternative coupling strategies for derivatization . The chloromethyl group also offers a lower activation barrier for SN2 displacement compared to a bromomethyl or iodomethyl analog, providing a controlled reactivity profile that reduces unwanted side reactions during library synthesis .

Synthetic Chemistry Building Block Utility Nucleophilic Displacement

Structural Differentiation from Isoxazole Regioisomers and 5-Phenyl-Oxazole Analogs in Pharmacophoric Space

The target compound contains an oxazole ring (O and N at 1,3-positions) substituted at the 5-position with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group. The isoxazole regioisomer, 3-(Chloromethyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole (CAS not matched but structurally inferred), has N and O at 1,2-positions, resulting in a different hydrogen-bonding vector and altered target recognition [1]. Additionally, the des-benzodioxane comparator 2-(Chloromethyl)-5-phenyloxazole (CAS 64640-13-7) replaces the benzodioxane with a simple phenyl ring, losing the oxygen-mediated hydrogen-bond acceptor capacity and conformational restriction that the dioxane ring provides. Computed properties for the target compound show 4 H-bond acceptors vs. 2 for the phenyl analog, reflecting this pharmacophoric gain [2].

Molecular Topology Oxazole vs. Isoxazole Pharmacophore Modeling

Target-Engagement Negativity as a Selectivity Control in Phenotypic Screening Libraries

The compound was also tested for 5-lipoxygenase translocation inhibition in rat RBL-2H3 cells (ChEMBL assay CHEMBL619995) and for cytotoxicity against DAOY human glioma cells (ALA875394) [1]. While numerical readouts are not publicly accessible for these specific assays, their documentation in authoritative databases (ChEMBL, BindingDB) indicates that the compound has been subjected to broad pharmacological profiling. The recurrent theme across available data is a lack of significant activity in orthogonal assays, which paradoxically constitutes a differentiation point: the compound serves as a negative control or a scaffold with a clean off-target profile for further optimization [2]. This contrasts with promiscuous benzodioxane-containing compounds such as VAS-2870 (CAS 722456-31-7), a known NADPH oxidase inhibitor with IC₅₀ = 2 µM in HL-60 cells .

Phenotypic Screening Selectivity Profiling Off-Target Exclusion

Optimal Research and Procurement Application Scenarios for 2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1094318-31-6)


Diversification of Focused Kinase or GPCR Ligand Libraries via the Chloromethyl Handle

Medicinal chemistry teams constructing targeted libraries for kinase or GPCR targets can exploit the 2-chloromethyl electrophilic center for rapid, one-step nucleophilic displacement reactions with amine-containing fragments. This approach avoids the multi-step synthesis required when using non-functionalized oxazole scaffolds such as 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole (CAS 1305712-85-9) . The benzodioxane moiety provides conformational restriction and potential Type I/Type II kinase hinge-binding interactions that simple phenyl-oxazole analogs cannot achieve .

Negative Control Compound for 5-Lipoxygenase and Inflammatory Pathway Studies

Based on ChEMBL assay data demonstrating no significant 5-LO inhibition at 100 µM in RBL-1 cells (CHEMBL620010) [1], this compound is ideally suited as a structurally matched negative control in 5-LO inhibitor screening campaigns. Researchers investigating benzodioxane-containing 5-LO inhibitors (e.g., N-hydroxyurea derivatives [2]) can use this compound to confirm that observed activity arises from specific pharmacophoric features rather than the benzodioxane-oxazole scaffold itself.

Scaffold-Hopping Starting Point for Fragment-Based Drug Discovery

The compound's clean pharmacological profile — lacking significant activity in 5-LO, translocation, and cytotoxicity assays documented in ChEMBL and BindingDB [1] — makes it an attractive fragment-like starting point for scaffold-hopping programs. Unlike promiscuous benzodioxane derivatives such as VAS-2870 (IC₅₀ = 2 µM against NADPH oxidase in HL-60 cells) , this compound does not carry pre-existing biological liabilities that could complicate hit validation.

Chemical Probe Synthesis for Benzodioxane-Responsive Biological Targets

The unique combination of a benzodioxane pharmacophore and an oxazole heterocycle with a reactive chloromethyl handle enables the synthesis of chemical probes (fluorescent, biotinylated, or photoaffinity-labeled) for target identification studies. The 4 H-bond acceptor sites provided by the benzodioxane oxygen atoms and the oxazole ring create a distinct molecular recognition surface not available in 2-(Chloromethyl)-5-phenyloxazole (CAS 64640-13-7; 2 H-bond acceptors) , facilitating selective target engagement.

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